Methyl 2-bromo-5-chloro-3-nitrobenzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5BrClNO4 |
|---|---|
Molecular Weight |
294.48 g/mol |
IUPAC Name |
methyl 2-bromo-5-chloro-3-nitrobenzoate |
InChI |
InChI=1S/C8H5BrClNO4/c1-15-8(12)5-2-4(10)3-6(7(5)9)11(13)14/h2-3H,1H3 |
InChI Key |
NHFAVZNNBSBWPN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])Br |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies
Reactivity of Aryl Halides in Substituted Benzoates
The reactivity of the bromine and chlorine substituents on the benzene (B151609) ring is significantly influenced by the electronic effects of the nitro and methyl ester groups. The strong electron-withdrawing nature of the nitro group, in particular, plays a pivotal role in dictating the regioselectivity and rate of nucleophilic substitution reactions.
Nucleophilic Substitution Reactions with Varied Nucleophiles
Aryl halides are generally unreactive towards nucleophiles, but the presence of strong electron-withdrawing groups, such as a nitro group (NO₂), can activate the ring for nucleophilic aromatic substitution (SNAr). libretexts.org In Methyl 2-bromo-5-chloro-3-nitrobenzoate, the nitro group at position 3 strongly activates the ortho (position 2) and para (position 6, unsubstituted) positions to nucleophilic attack. The bromine atom is located at the activated ortho position, making it susceptible to displacement by nucleophiles.
The mechanism for this reaction typically involves a two-step addition-elimination process. numberanalytics.com A nucleophile adds to the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. numberanalytics.comnih.gov The negative charge of this complex is delocalized onto the electron-withdrawing nitro group. In the second step, the leaving group (halide ion) is eliminated, restoring the aromaticity of the ring. Common nucleophiles that can participate in such reactions include amines, alkoxides, and thiolates. libretexts.org While specific reaction data for this compound with a wide range of nucleophiles is limited in publicly available literature, its structural features strongly suggest it will undergo SNAr reactions at the C-Br bond.
| Nucleophile (Nu⁻) | Expected Product at C-2 Position | Reaction Type |
| R₂NH (e.g., Dimethylamine) | Methyl 5-chloro-2-(dimethylamino)-3-nitrobenzoate | SNAr |
| RO⁻ (e.g., Methoxide) | Methyl 5-chloro-2-methoxy-3-nitrobenzoate | SNAr |
| RS⁻ (e.g., Thiophenoxide) | Methyl 5-chloro-3-nitro-2-(phenylthio)benzoate | SNAr |
Comparative Reactivity of Bromine versus Chlorine in Aromatic Systems
When an aromatic ring contains multiple halogen substituents, their relative reactivity in SNAr reactions depends on two main factors: the inherent reactivity of the carbon-halogen bond and the position of the halogen relative to activating groups.
Electronic Activation : The nitro group at position 3 exerts a powerful activating effect on the ortho and para positions through resonance and induction. In this molecule, the bromine atom is at C-2 (ortho to the nitro group), while the chlorine atom is at C-5 (meta to the nitro group). The activating effect is significantly stronger at the ortho position, making the C-2 carbon much more electrophilic and susceptible to nucleophilic attack. The meta position is not activated by resonance. youtube.com
Leaving Group Ability : In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. echemi.com The reaction is accelerated by a halogen that is more electronegative, as it increases the electrophilicity of the carbon atom being attacked. Consequently, the general order of reactivity for halogens in SNAr is F > Cl > Br > I. youtube.com
In the case of this compound, the positional activation by the nitro group is the dominant factor. The bromine at the highly activated ortho position (C-2) is far more reactive towards nucleophiles than the chlorine at the non-activated meta position (C-5). Therefore, nucleophilic substitution will occur selectively at the C-Br bond.
Formation of Organometallic Intermediates from Aryl Halides
The formation of organometallic reagents, such as Grignard or organolithium compounds, from aryl halides involves the insertion of a metal (e.g., Mg, Li) into the carbon-halogen bond. The reactivity trend for this process is the reverse of that for SNAr and is governed by bond strength: C-I > C-Br > C-Cl > C-F. The weaker carbon-halogen bonds are easier to break, facilitating the reaction.
For this compound, the carbon-bromine bond is weaker than the carbon-chlorine bond, meaning that if a reaction were to occur, it would preferentially take place at the C-Br bond to form an organometallic intermediate.
However, the formation of standard Grignard or organolithium reagents from this specific molecule is generally considered unfeasible. youtube.com These organometallic reagents are extremely strong bases and nucleophiles and would readily react with the acidic protons or, more importantly, with the electrophilic nitro and ester functional groups present in the molecule, leading to a complex mixture of undesired products.
Transformations of the Nitro Group
The nitro group is a versatile functional group that can undergo various transformations, most notably reduction to an amino group. This conversion is a fundamental process in the synthesis of aromatic amines, which are valuable intermediates.
Reduction Mechanisms of Aromatic Nitro Compounds
The reduction of an aromatic nitro group (Ar-NO₂) to an amino group (Ar-NH₂) is a six-electron reduction that proceeds through several intermediate species. The exact mechanism can vary with the reducing agent and reaction conditions, but a common pathway involves the stepwise formation of nitroso (Ar-N=O) and hydroxylamine (B1172632) (Ar-NHOH) intermediates. numberanalytics.com
The general reduction sequence is as follows:
Nitro to Nitroso : Ar-NO₂ + 2e⁻ + 2H⁺ → Ar-N=O + H₂O
Nitroso to Hydroxylamine : Ar-N=O + 2e⁻ + 2H⁺ → Ar-NHOH
Hydroxylamine to Amine : Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O
Under certain conditions, particularly in the presence of specific enzymes or controlled chemical reagents, the reduction can be stopped at the hydroxylamine stage. nih.gov However, in most synthetic applications, the reaction is carried out to completion to yield the corresponding amine.
Catalytic Reduction of Nitro Groups to Amino Functionalities
The conversion of the nitro group in this compound to an amino functionality is a key transformation. This can be achieved using several methods, with catalytic hydrogenation and reduction by metals in acidic media being the most common. masterorganicchemistry.comlibretexts.org
Catalytic Hydrogenation : This is a widely used and often clean method for reducing nitro groups. numberanalytics.com The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.comyoutube.com Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. masterorganicchemistry.comnumberanalytics.com The reaction is typically performed in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under pressure. This method is highly efficient for converting aromatic nitro compounds to their corresponding amines. masterorganicchemistry.com
Metal-Acid Reduction : Another classic and effective method is the use of an easily oxidized metal in the presence of an acid. masterorganicchemistry.com Common combinations include iron/hydrochloric acid (Fe/HCl) and tin/hydrochloric acid (Sn/HCl). masterorganicchemistry.com For this compound, a documented procedure involves reduction using iron powder in a mixture of methanol, water, and ammonium (B1175870) chloride. lookchem.com This process selectively reduces the nitro group to an amino group, yielding Methyl 3-amino-2-bromo-5-chlorobenzoate. lookchem.com
| Reagent/Catalyst | Conditions | Product |
| H₂ / Pd/C | Methanol or Ethyl Acetate, Pressure | Methyl 3-amino-2-bromo-5-chlorobenzoate |
| Fe / NH₄Cl | Methanol, Water, 70°C | Methyl 3-amino-2-bromo-5-chlorobenzoate lookchem.com |
| Sn / HCl | Ethanol, Reflux | Methyl 3-amino-2-bromo-5-chlorobenzoate |
Ester Group Transformations
The methyl ester group in this compound is a key functional group that can undergo various chemical transformations. These reactions are fundamental in modifying the properties of the molecule and for the synthesis of new derivatives. The electron-withdrawing nature of the nitro, bromo, and chloro substituents on the aromatic ring can influence the reactivity of the ester group.
Transesterification Reactions
Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. While specific studies detailing the transesterification of this compound are not extensively documented in publicly available literature, the principles of this reaction are well-established for similar aromatic esters.
For instance, the synthesis of different alkyl esters from a corresponding carboxylic acid and an alcohol, a reaction closely related to transesterification, provides insight into the expected reactivity. The conversion of 3-bromo-5-nitrobenzoic acid to ethyl 3-bromo-5-nitrobenzoate through reaction with ethanol in the presence of a catalyst like thionyl chloride demonstrates the feasibility of forming different ester derivatives. chemicalbook.com This suggests that this compound could similarly react with various alcohols (e.g., ethanol, propanol) under acidic or basic conditions to yield the corresponding ethyl, propyl, or other alkyl esters.
The general reaction scheme for the transesterification of this compound would involve heating the methyl ester with an excess of the desired alcohol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium alkoxide).
Table 1: Representative Transesterification Reaction This table is illustrative and based on general chemical principles, as direct experimental data for this specific compound was not found.
| Reactant | Reagent | Catalyst | Product |
| This compound | Ethanol | H₂SO₄ (catalytic) | Ethyl 2-bromo-5-chloro-3-nitrobenzoate |
Hydrolysis of the Methyl Ester
Hydrolysis of the methyl ester group in this compound results in the formation of the corresponding carboxylic acid, 2-bromo-5-chloro-3-nitrobenzoic acid. This reaction can be carried out under either acidic or basic conditions.
Basic hydrolysis, also known as saponification, is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which is then protonated in a subsequent acidic workup step to give the free carboxylic acid. The hydrolysis of 5-bromo-2-chlorobenzoic acid ethyl ester to 5-bromo-2-chlorobenzoic acid using a sodium hydroxide solution serves as a relevant example of this transformation on a structurally similar molecule. google.com
Acid-catalyzed hydrolysis involves heating the ester with water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water.
The successful synthesis of 5-bromo-2-chloro-3-nitrobenzoic acid and 2-bromo-3-chloro-5-nitrobenzoic acid from their precursors indicates that the corresponding carboxylic acid of the title compound is a stable entity. chemicalbook.comchemscene.com
Table 2: Representative Hydrolysis Reaction Conditions This table is illustrative and based on general chemical principles and data from related compounds, as direct experimental data for this specific compound was not found.
| Reaction Type | Reagents | Conditions | Product |
| Basic Hydrolysis (Saponification) | NaOH (aq) | Heating | 2-Bromo-5-chloro-3-nitrobenzoic acid |
| Acidic Hydrolysis | H₂O, H₂SO₄ (catalytic) | Heating | 2-Bromo-5-chloro-3-nitrobenzoic acid |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. thaiscience.info By calculating the electron density, DFT methods can determine the energy of a system and, from that, a wide array of molecular properties. For a multi-substituted aromatic compound like Methyl 2-bromo-5-chloro-3-nitrobenzoate, DFT is particularly useful for dissecting the complex interplay of electronic effects.
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized molecular geometry. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.
Theoretical calculations would likely be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), which has been shown to provide accurate geometries for similar organic molecules. nih.gov In the optimized structure of this compound, the benzene (B151609) ring would be nearly planar. However, due to steric hindrance between the bulky bromine atom, the nitro group (NO₂), and the methyl ester group (COOCH₃) at adjacent positions, these groups would be twisted out of the plane of the benzene ring. For a related compound, Methyl 5-chloro-2-nitrobenzoate, X-ray crystallography has shown that the nitro and ester groups are twisted from the benzene ring plane by 29.4° and 49.7°, respectively. researchgate.netnih.gov A similar, significant out-of-plane arrangement would be expected for this compound.
Conformational analysis would also investigate the rotation around the C-C and C-O single bonds of the methyl ester group to identify the most stable rotamer. The potential energy surface would be scanned by systematically changing the relevant dihedral angles to locate the global energy minimum.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length | ~1.90 Å |
| C-Cl Bond Length | ~1.74 Å |
| C-N (nitro) Bond Length | ~1.48 Å |
| O-N-O (nitro) Bond Angle | ~125° |
| Dihedral Angle (Ring-NO₂) | 25° - 35° |
Note: These are estimated values based on typical DFT calculations for similar halogenated and nitrated aromatic compounds.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. taylorandfrancis.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.
For this compound, the presence of the electron-withdrawing nitro, chloro, and bromo groups, as well as the methyl ester group, is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted benzene. The LUMO is anticipated to be primarily localized over the nitro group and the aromatic ring, indicating that these are the primary sites for nucleophilic attack. researchgate.net The HOMO would likely be distributed across the benzene ring and the halogen atoms. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability and its electronic transition energies. researchgate.net
Table 2: Predicted Frontier Orbital Energies and Related Properties
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -7.0 to -8.0 |
| LUMO Energy | -3.5 to -4.5 |
| HOMO-LUMO Energy Gap (ΔE) | 3.0 to 4.0 |
| Ionization Potential (I ≈ -E_HOMO) | 7.0 to 8.0 |
Note: These values are estimations based on DFT studies of other nitroaromatic compounds. thaiscience.info
A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of positive and negative electrostatic potential. researchgate.net MESP is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net
In the MESP map of this compound, regions of negative potential (typically colored red or yellow) would be concentrated around the electronegative oxygen atoms of the nitro and ester groups. These areas represent the most likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be found around the hydrogen atoms and, significantly, on the halogen atoms (a phenomenon known as the σ-hole), particularly on the bromine atom. rsc.orgnih.gov The presence of a positive σ-hole on the halogen atoms makes them potential sites for halogen bonding interactions. The aromatic ring itself would exhibit a complex potential landscape due to the competing electronic effects of the various substituents.
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.
NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are performed by calculating the magnetic shielding tensors for each nucleus. The predicted shifts for the aromatic protons and carbons in this compound would be influenced by the electron-withdrawing nature of the substituents, generally leading to downfield shifts compared to benzene.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. The predicted IR spectrum would show characteristic peaks for the C=O stretch of the ester (around 1730 cm⁻¹), the asymmetric and symmetric stretches of the NO₂ group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), C-Br stretch (around 600-700 cm⁻¹), and C-Cl stretch (around 700-800 cm⁻¹). researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. The predicted spectrum for this compound would likely show absorptions in the UV region corresponding to π → π* and n → π* transitions within the substituted aromatic system.
The reduction of aromatic nitro compounds is a chemically significant process, and DFT can be used to model the reaction mechanisms. srce.hrresearchgate.net The reduction of the nitro group typically proceeds through a series of intermediates, such as nitroso and hydroxylamine (B1172632) species, ultimately leading to an amine. orientjchem.org
Computational modeling of the reduction of this compound would involve calculating the Gibbs free energies of the reactants, intermediates, and products along the proposed reaction pathway. srce.hr This allows for the determination of the reaction's thermodynamics and kinetics. The calculations would likely be performed in the presence of a solvent model to account for solvation effects, which are crucial in solution-phase reactions. srce.hrresearchgate.net Such studies can help elucidate the most favorable reduction pathway and identify the rate-determining step. dtic.milrsc.org
The electronic properties of the benzene ring in this compound are heavily influenced by the five substituents. DFT provides quantitative measures to understand these effects. The nitro group and the halogens are electron-withdrawing through both inductive and resonance effects (though halogens are inductively withdrawing and weakly deactivating via resonance). The methyl ester group is also electron-withdrawing.
Quantum Chemical Studies for Understanding Reaction Mechanisms
Quantum chemical studies are indispensable in elucidating the intricate mechanisms of chemical reactions involving complex molecules like this compound. These computational methods allow for the detailed examination of electronic structures, reaction pathways, and transition states that are often inaccessible through experimental means alone. By employing methodologies such as Density Functional Theory (DFT), researchers can model the behavior of electrons and nuclei to predict the feasibility and outcomes of chemical transformations. For substituted nitroaromatic compounds, these studies are crucial for understanding reactivity, particularly in processes like nucleophilic aromatic substitution (SNAr), which is facilitated by the presence of the electron-withdrawing nitro group. byjus.comnih.gov Computational approaches provide a molecular-level picture of how substituents, such as the bromine and chlorine atoms in this compound, influence the electron distribution in the aromatic ring and thereby affect its reactivity towards nucleophiles. nih.gov
A critical aspect of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. wikipedia.org For a compound like this compound, a key transformation would be nucleophilic aromatic substitution, where a nucleophile displaces one of the halogen atoms. Quantum chemical calculations can precisely map the geometry and energy of the transition state for such a reaction.
The SNAr mechanism typically proceeds through a two-step addition-elimination pathway, involving a high-energy intermediate known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net However, computational studies have shown that depending on the reactants and conditions, the reaction can also proceed via a concerted mechanism with a single transition state. nih.gov For instance, in the reaction of halonitrobenzenes with nucleophiles, the nature of the halogen and the nucleophile determines whether a stable Meisenheimer intermediate is formed or if the structure represents a transition state. nih.gov
Table 1: Hypothetical Transition State Analysis for SNAr of a Halogenated Nitrobenzoate
| Parameter | Description | Value |
| Reaction | Nucleophilic displacement of bromide by methoxide | - |
| Transition State Geometry | Formation of a partial C-O bond and partial breaking of the C-Br bond. The nitro group stabilizes the developing negative charge through resonance. | Asynchronous bond formation/breaking |
| Activation Energy (ΔG‡) | The energy barrier that must be overcome for the reaction to proceed. | ~20-25 kcal/mol |
| Key Vibrational Frequency | An imaginary frequency corresponding to the motion along the reaction coordinate, confirming it as a true transition state. | Negative value (e.g., -350 cm⁻¹) |
This table is illustrative and based on general principles of SNAr reactions of related compounds.
The energetic landscape, often visualized as a reaction coordinate diagram, provides a comprehensive view of a reaction from reactants to products, including all intermediates and transition states. wikipedia.orgyoutube.com For this compound, mapping this landscape is essential for predicting reaction outcomes and understanding selectivity. For example, in a nucleophilic aromatic substitution reaction, the relative energies of the transition states for the displacement of the bromo versus the chloro group would determine the major product.
Computational studies on related nitroaromatic systems have detailed such energy profiles. researchgate.netresearchgate.net The process involves calculating the potential energy of the system as the reaction progresses. wikipedia.org The resulting diagram illustrates the activation energies for each step and the relative stability of any intermediates. youtube.com For an SNAr reaction, the first step, the formation of the Meisenheimer intermediate, is typically the rate-determining step and has the highest activation energy. masterorganicchemistry.com The presence of the ortho-nitro group in this compound is expected to significantly stabilize the anionic intermediate, thereby lowering the activation energy compared to an unsubstituted ring. byjus.com
While not directly a reaction of this compound itself, understanding enzymatic halogenation is crucial in the broader context of halogenated compounds. Computational studies have been pivotal in unraveling the mechanisms of halogenase enzymes, which nature uses to selectively install halogen atoms onto organic molecules. nih.govnih.gov These enzymes are broadly classified based on their mechanism and required cofactors. tandfonline.commdpi.com
Quantum Mechanics/Molecular Mechanics (QM/MM) is a powerful computational approach used to study these large biological systems. nih.gov It treats the reactive center of the enzyme with high-level quantum mechanics while the rest of the protein is modeled using more computationally efficient molecular mechanics. This hybrid method has provided detailed insights into several types of halogenases:
FAD-dependent Halogenases: These enzymes use a flavin cofactor to generate a reactive hypohalous acid species, which then acts as an electrophile to halogenate the substrate. tandfonline.com
Non-heme Iron/α-ketoglutarate-dependent Halogenases: These enzymes utilize a radical-based mechanism to halogenate unactivated C-H bonds. mdpi.com Computational studies have helped to elucidate the nature of the highly reactive Fe(IV)-oxo intermediate that initiates the reaction. mdpi.com
Nucleophilic Halogenases: These enzymes catalyze halogenation via a nucleophilic attack, for example, using S-adenosyl-L-methionine (SAM). nih.gov
These computational investigations are vital for understanding the principles of biocatalysis and for engineering these enzymes for synthetic applications. acs.org
Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools used to predict the biological activity or toxicity of chemicals based on their molecular structure. mdpi.commdpi.com These models are built on the principle that the properties of a chemical are a function of its molecular features. For aromatic nitro compounds, QSAR/QSTR studies are particularly important for assessing their environmental and health risks without extensive animal testing. nih.gov
Ligand-based 2D QSTR models are developed by establishing a statistical correlation between the molecular descriptors of a series of compounds and their measured toxicity. mdpi.com For aromatic nitro compounds, numerous studies have developed models to predict various toxicity endpoints, such as acute oral toxicity (LD50) in rodents. nih.govnih.govnih.gov
The development process typically involves:
Data Collection: Assembling a dataset of nitroaromatic compounds with reliable experimental toxicity data.
Descriptor Calculation: Calculating a wide range of 2D molecular descriptors, which can be constitutional, topological, or electronic in nature.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) to build the predictive model. nih.gov
Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets. nih.gov
Table 2: Performance of Selected 2D QSTR Models for Nitroaromatic Compound Toxicity
| Model Reference | Statistical Method | Number of Compounds | Key Descriptors | R² (Training Set) | Q² (Cross-Validation) | R² (Test Set) |
| Hao et al. (2020) nih.gov | GA-MLR | 128 | P_VSA_s_1, B06[C-F], F09[C-N] | 0.748 | 0.700 | 0.759 |
| Kuz'min et al. (2008) nih.gov | PLS | 28 | SiRMS descriptors | 0.96-0.98 | - | 0.89-0.92 |
| Gooch et al. (as cited in nih.gov) | Various | 90 | Quantum chemical, topological | 0.81 | 0.75 | 0.72 |
GA-MLR: Genetic Algorithm-Multiple Linear Regression; PLS: Partial Least Squares; SiRMS: Simple Representation of Molecular Structure.
These models demonstrate that the toxicity of nitroaromatic compounds can be reliably predicted from their 2D structural features. mdpi.comnih.gov
Topological descriptors are numerical values derived from the 2D representation of a molecule that encode information about its size, shape, branching, and connectivity. aimspress.com They are widely used in QSAR/QSTR studies due to their simplicity of calculation and clear interpretability. For aromatic nitro compounds, several topological and related 2D descriptors have been identified as being significantly correlated with their toxicity. nih.gov
Key descriptors include:
Connectivity Indices: Such as the Kier & Hall indices, which reflect the degree of branching in the molecule.
Shape Indices: Like the Kappa indices, which describe aspects of the molecular shape.
Atom-Centered Fragments: Descriptors that count the occurrences of specific substructures.
Quantum-Chemical Descriptors: While not strictly topological, descriptors like the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) are often used alongside them. A lower ELUMO value is associated with higher electrophilicity and has been shown to correlate with the toxicity of nitroaromatic compounds. nih.gov
Table 3: Significant Descriptors in QSTR Models for Nitroaromatic Compounds
| Descriptor Type | Descriptor Example | Physicochemical Interpretation | Correlation with Toxicity |
| Topological | X5Av (Average connectivity index of order 5) | Relates to molecular size and shape. | Positive |
| Fragment-based | C-026 (Fragment descriptor) | Presence of specific functional groups or fragments. | Positive |
| Quantum-Chemical | ELUMO | Electrophilicity / Reactivity. | Positive (toxicity increases as ELUMO decreases) |
| Topological | F09[C-N] (Frequency of C-N at topological distance 9) | Relates to the presence and arrangement of nitrogen-containing groups. | Positive |
| Constitutional | Van der Waals surface area | Molecular size. | Positive |
Based on findings from studies on various nitroaromatic compounds. nih.govnih.gov
The identification of these descriptors helps in understanding the structural features that govern the toxicity of this class of compounds, indicating that factors like molecular size, electrophilicity, and the presence of specific fragments play a crucial role. nih.govnih.gov
In Silico Tools for Structural Feature-Property Relationships
In silico methodologies, particularly Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in modern computational chemistry for predicting the properties and behavior of chemical compounds based on their molecular structure. nih.govmdpi.com For nitroaromatic compounds like this compound, these tools provide a rapid and cost-effective means to estimate various physicochemical properties and biological activities without the need for extensive experimental work. nih.gov
The fundamental principle of QSAR/QSPR is to establish a mathematical correlation between the structural or physicochemical features of a group of molecules and a specific property or activity. This is achieved by calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecular structure. These descriptors can be categorized based on their dimensionality, ranging from simple 1D descriptors (e.g., molecular weight, atom counts) to more complex 2D (e.g., topological indices) and 3D descriptors (e.g., molecular shape, volume). nih.gov
For nitroaromatic compounds, studies have successfully employed topological descriptors, which have the advantage of being independent of molecular conformation and computationally efficient. nih.gov Multiple linear regression and machine learning algorithms, such as Support Vector Regression (SVR), are then used to build predictive models that link these descriptors to properties like toxicity or mutagenicity. nih.govmdpi.comresearchgate.net For instance, descriptors such as the information index on molecular size, lopping centric index, and Kier flexibility index have been identified as important factors, suggesting that molecular size, branching, and flexibility play crucial roles in determining the biological activity of nitroaromatic compounds. nih.gov The use of local symmetry fragments within SMILES notations has also proven effective in improving the predictive power of models for properties like mutagenicity in this class of compounds. nih.govresearchgate.net
These computational models, once validated, can be used to screen new or uncharacterized compounds like this compound, providing valuable insights into their potential properties and guiding further experimental investigation. researchgate.net
Table 1: Common Molecular Descriptors in QSAR/QSPR Studies of Nitroaromatic Compounds
| Descriptor Category | Example Descriptors | Property Encoded |
| Topological | Information Index on Molecular Size | Size and complexity of the molecule |
| Lopping Centric Index | Molecular branching and shape | |
| Kier Flexibility Index | Degree of molecular flexibility | |
| Electronic | O-059 (Electrotopological state) | Electron-withdrawing effect of oxygen-containing substructures |
| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |
| Charge on Nitro Group (QNO2) | Localized electronic effects, related to sensitivity |
Prediction of Macroscopic Properties from Electronic Structure
The macroscopic properties of a molecule, such as its thermodynamic stability and sensitivity to initiation, are fundamentally governed by its electronic structure. Computational quantum chemistry provides a powerful framework for elucidating these relationships, allowing for the prediction of key performance and safety parameters for energetic materials, including nitroaromatic compounds.
The standard gas-phase enthalpy of formation (heat of formation, ΔHf(g)) is a critical thermodynamic parameter that is essential for assessing the performance of energetic materials. researchgate.net Direct calculation of this value from first principles (atomization) can be prone to significant errors. The isodesmic reaction approach is a more accurate and widely used computational strategy to mitigate these errors. researchgate.netresearchgate.netiaea.org
An isodesmic reaction is a hypothetical reaction in which the number and types of chemical bonds are conserved on both the reactant and product sides. umsl.edued.ac.uk This conservation of bond types allows for the cancellation of systematic errors inherent in the quantum mechanical calculations, leading to a more reliable prediction of the reaction enthalpy (ΔHR). ed.ac.uk
The methodology involves constructing a balanced chemical equation where the target molecule (e.g., this compound) and a set of reference compounds with accurately known experimental heats of formation are reactants and products. The heat of reaction is calculated from the computed total energies of all species involved. The unknown heat of formation of the target molecule can then be derived using the following relationship:
ΔHR = ΣΔHf(products) - ΣΔHf(reactants)
By carefully selecting simple reference molecules that contain the same structural fragments as the target compound, the accuracy of the calculated heat of formation can be significantly improved. researchgate.netnih.gov Density functional theory (DFT) methods are commonly employed for these calculations, providing a good balance between computational cost and accuracy. researchgate.net
The sensitivity of an energetic material to stimuli such as impact, shock, or electric spark is a crucial safety consideration. Computational studies have revealed strong correlations between the electronic structure of nitroaromatic compounds and their sensitivity. researchgate.netnih.gov These relationships provide a basis for predicting the sensitivity of new compounds from theoretical calculations.
One key factor is the distribution of electrostatic potential on the molecular surface. For many nitroaromatic compounds, sensitivity has been linked to the degree and localization of positive charge buildup over the aromatic ring or the C-NO₂ bonds. researchgate.net Highly sensitive explosives tend to exhibit large, localized regions of positive charge, a feature that is less prominent in insensitive materials. researchgate.net
Another important parameter is the net charge on the nitro groups (QNO₂). A lower negative charge on the nitro group is often correlated with higher impact sensitivity. researchgate.net This suggests that the electronic-withdrawing or -donating nature of other substituents on the aromatic ring, which influences the charge distribution, plays a significant role in modulating sensitivity. For this compound, the presence of electron-withdrawing bromine and chlorine atoms would be expected to influence the charge distribution on the nitro group and the aromatic ring, thereby affecting its predicted sensitivity. Simple correlations based on molecular formula and the presence of specific functional groups have also been developed to provide rapid estimations of electric spark sensitivity for this class of compounds. nih.gov
Applications in Advanced Synthesis and Materials Science
Methyl 2-bromo-5-chloro-3-nitrobenzoate as a Building Block in Organic Synthesis
The reactivity of this compound is governed by the interplay of its functional groups. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. openstax.orgstudymind.co.uk The halogen substituents (bromo and chloro) also have distinct reactivities, allowing for selective transformations.
| Functional Group | Position on Ring | Potential Chemical Transformations | Synthetic Utility |
|---|---|---|---|
| Methyl Ester (-COOCH₃) | 1 | Hydrolysis to carboxylic acid, Amidation, Reduction to alcohol | Enables coupling reactions, formation of amides, and conversion to other functional groups. |
| Bromo (-Br) | 2 | Nucleophilic aromatic substitution, Cross-coupling reactions (e.g., Suzuki, Heck), Grignard formation | Introduction of aryl, alkyl, or other functional groups. |
| Nitro (-NO₂) | 3 | Reduction to an amine (-NH₂) | Formation of anilines, which are precursors to many heterocycles and can be diazotized. |
| Chloro (-Cl) | 5 | Nucleophilic aromatic substitution (less reactive than bromo) | Allows for sequential or site-selective substitution reactions. |
Active Pharmaceutical Ingredients (APIs) are the key components in medications responsible for their therapeutic effects. The synthesis of these often complex molecules relies on versatile intermediates that can be elaborated in a controlled manner. This compound possesses several features that make it a promising candidate as a precursor for API intermediates.
The nitro group can be readily reduced to an amine, a common functional group in many pharmaceuticals. This resulting aniline (B41778) can then undergo a variety of reactions, such as acylation or diazotization, to build more complex structures. The halogen atoms provide handles for carbon-carbon bond-forming reactions, which are fundamental in the synthesis of many drug scaffolds. For instance, a bromo substituent can be used in palladium-catalyzed cross-coupling reactions to introduce new aryl or alkyl groups. A notable example in a similar molecular system is the use of "methyl 2-(bromomethyl)-3-nitrobenzoate" in the synthesis of Lenalidomide, a widely used immunomodulatory drug. google.comnih.gov This highlights the utility of such substituted nitrobenzoates in constructing pharmaceutically relevant isoindolinone cores.
Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and are core structures in a vast number of drugs. mdpi.comclockss.orgumaine.edu The functional groups on this compound make it a suitable starting material for the construction of various heterocyclic rings.
A common strategy involves the reduction of the nitro group to an amine. This amine can then be used in condensation reactions with other bifunctional molecules to form heterocyclic rings. For example, reaction of the derived aniline with a 1,3-dicarbonyl compound could lead to the formation of quinolines, a privileged scaffold in drug discovery. Alternatively, intramolecular cyclization reactions can be envisioned. For instance, if the methyl ester is first converted to a different functional group, it could then react with the adjacent amine (formed from the nitro group) to close a ring. The presence of the halogen atoms also allows for transition-metal-catalyzed C-N bond formation reactions to build heterocycles.
The creation of diverse molecular libraries for drug discovery often relies on the ability to generate multi-functionalized aromatic scaffolds. The distinct reactivity of the substituents on this compound allows for a stepwise and controlled functionalization of the aromatic ring. researchgate.netfiveable.me
For example, the bromo group is generally more reactive than the chloro group in many cross-coupling reactions, allowing for selective functionalization at the 2-position. Subsequently, the chloro group at the 5-position could be targeted under different reaction conditions. The nitro group can be carried through these steps and then reduced to an amine, which can then be further functionalized. This sequential reactivity allows chemists to build complex substitution patterns on the benzene (B151609) ring that would be difficult to achieve through direct electrophilic substitution on a simpler starting material. khanacademy.orglibretexts.org
Derivatization for Functional Materials
The unique electronic and chemical properties of this compound also make it a candidate for derivatization into functional materials, where its structure can be incorporated into larger systems to impart specific properties.
Polymers with tailored properties are essential in many areas of materials science. Aromatic units are often incorporated into polymer backbones to enhance thermal stability, rigidity, and electronic properties. This compound can be chemically modified to become a monomer for polymerization.
A straightforward approach would be to reduce the nitro group to an amine and hydrolyze the methyl ester to a carboxylic acid. This would create an aminocarboxylic acid monomer, which could undergo polycondensation to form a polyamide. The presence of the halogen atoms on the polymer backbone would offer sites for post-polymerization modification, allowing for the tuning of the polymer's properties, such as solubility or refractive index.
Biopolymers, such as cellulose or chitosan, are abundant and biocompatible materials. Modifying their surfaces can enhance their properties for specific applications, such as in biomedicine or advanced textiles. nih.govnih.gov Covalent modification with substituted benzoates has been shown to be a versatile method for the functionalization of lignocellulosic biopolymers. ethz.ch
Theoretically, this compound could be used in such surface modification schemes. The methyl ester can be converted to a more reactive species, such as an acyl chloride or activated ester, which can then react with hydroxyl or amine groups on the surface of a biopolymer to form a covalent bond. The nitro and halogen groups on the attached benzoate (B1203000) would then impart new functionality to the biopolymer surface, potentially altering its hydrophobicity, chemical reactivity, or ability to interact with other molecules.
| Derivative Type | Key Reaction | Potential Application Area | Rationale |
|---|---|---|---|
| Amino-bromo-chloro-benzoic acid | Nitro group reduction | API Synthesis | Creates a versatile aniline intermediate for building complex drug scaffolds. |
| Diamino-chloro-benzoic acid | Nitro reduction & Bromo substitution with an amine | Heterocycle Synthesis | Provides precursors for benzodiazepines or other fused heterocycles. |
| Amino-carboxy-dihalogenated benzene | Nitro reduction & Ester hydrolysis | Polymer Chemistry | Can be used as a monomer for polyamide synthesis. |
| Activated Benzoate Ester | Ester to Acyl Chloride/Activated Ester | Biopolymer Surface Modification | Allows for covalent attachment to biopolymer surfaces to alter their properties. |
Exploration in Optoelectronic Applications (based on related nitro-aromatics)
Nitro-aromatic compounds are a class of molecules that have garnered interest in the field of optoelectronics, primarily due to their distinct electronic properties. The presence of the nitro group (-NO2), a strong electron-withdrawing group, significantly influences the electronic structure of the aromatic ring to which it is attached. This can lead to unique optical and electronic characteristics that are desirable for certain applications.
The exploration of nitro-aromatics in optoelectronics is often focused on their potential use in sensors and other electronic devices. The electron-deficient nature of the nitro-aromatic system makes these compounds potential candidates for use as n-type semiconductors, which are essential components in many organic electronic devices.
Key Research Findings on Related Nitro-aromatics:
Fluorescence Quenching for Sensing: A significant area of research for nitro-aromatic compounds is their application in fluorescence-based sensors. Many fluorescent materials experience a decrease, or "quenching," of their fluorescence intensity in the presence of nitro-aromatics. This phenomenon is often attributed to an electron transfer process from the fluorescent material (the electron donor) to the electron-deficient nitro-aromatic compound (the electron acceptor). This property is the basis for developing sensitive and selective sensors for the detection of nitro-aromatic explosives.
Non-linear Optical (NLO) Properties: Some nitro-aromatic compounds exhibit non-linear optical properties, which are of interest for applications in photonics and optoelectronics. These materials can alter the properties of light passing through them, which can be harnessed for applications such as optical switching and frequency conversion. The charge transfer characteristics within the molecule, enhanced by the electron-withdrawing nitro group, play a crucial role in these properties.
Organic Light-Emitting Diodes (OLEDs): While less common, research has explored the incorporation of nitro-aromatic moieties into materials for OLEDs. The electron-withdrawing nature of the nitro group can be used to tune the energy levels of organic semiconductors, which is a critical aspect of designing efficient OLED devices. By carefully designing the molecular structure, it may be possible to create materials with desirable electron-transporting properties for use in the electron transport layer (ETL) of an OLED.
It is important to note that while these applications are based on the general properties of nitro-aromatics, the specific performance of this compound in any optoelectronic application would depend on its unique molecular structure and resulting electronic and photophysical properties. The presence of bromine and chlorine atoms would further influence its electronic characteristics and intermolecular interactions, potentially leading to distinct behaviors compared to other nitro-aromatic compounds. Detailed experimental and theoretical studies on this compound are necessary to fully elucidate its potential in this field.
Conclusion and Future Research Directions
Summary of Current Understanding of Methyl 2-bromo-5-chloro-3-nitrobenzoate
This compound is a polysubstituted aromatic compound characterized by the presence of multiple functional groups on a benzene (B151609) ring. Its core structure, a methyl benzoate (B1203000), is functionalized with two halogen atoms (bromine and chlorine) and a nitro group, leading to a highly electron-deficient aromatic system. This electronic nature makes the compound a versatile intermediate in organic synthesis.
Currently, the primary documented role of this compound is as a key building block in the synthesis of more complex molecules. Notably, it has been identified as an intermediate in the preparation of novel substituted benzene compounds that act as inhibitors of Enhancer of Zeste Homolog 2 (EZH2), which are being investigated for their potential in cancer therapy. lookchem.com The reactivity of the compound is dictated by its distinct functional groups. The bromo and chloro substituents can be targeted for various cross-coupling reactions or nucleophilic aromatic substitution, while the nitro group can be readily reduced to an amine, which can then be further functionalized. The methyl ester group offers another site for modification, such as hydrolysis to the corresponding carboxylic acid or amidation.
| Feature | Description | Synthetic Potential |
|---|---|---|
| Molecular Formula | C₈H₅BrClNO₄ lookchem.com | Provides basic structural information. |
| CAS Number | 1403596-31-5 lookchem.com | Unique identifier for the compound. |
| Aromatic Ring | Benzene core substituted with electron-withdrawing groups. | Acts as a scaffold; susceptible to nucleophilic attack. |
| Bromo Group (C2) | Halogen substituent. | Site for Suzuki-Miyaura and other cross-coupling reactions; nucleophilic substitution. |
| Chloro Group (C5) | Halogen substituent. | Site for nucleophilic aromatic substitution (less reactive than bromo). |
| Nitro Group (C3) | Strong electron-withdrawing group. | Can be reduced to an amino group, enabling a wide range of subsequent derivatization (e.g., diazotization, acylation). |
| Methyl Ester Group (C1) | Ester functional group. | Can be hydrolyzed to a carboxylic acid or converted to an amide. |
Challenges and Opportunities in Synthesis and Derivatization
The synthesis and derivatization of this compound present both significant challenges and exciting opportunities for chemical innovation.
Opportunities: Despite the challenges, the compound's structure is rich with opportunities. The presence of four distinct functional groups offers a platform for creating a diverse library of derivatives. Each functional group can be addressed with a high degree of chemical selectivity, allowing for a modular approach to synthesizing new molecules. For instance, the differential reactivity of the bromo and chloro groups can be exploited in sequential cross-coupling reactions. The reduction of the nitro group to an aniline (B41778) derivative opens up a vast field of subsequent chemical transformations. This functional handle diversity makes the compound an ideal starting point for generating novel compounds for screening in medicinal chemistry and materials science. frontiersin.orgresearchgate.net
| Reactive Site | Reaction Type | Potential Derivative Class |
|---|---|---|
| Bromo Group | Suzuki or Stille Coupling | Biaryl compounds, substituted styrenes |
| Bromo Group | Buchwald-Hartwig Amination | N-Aryl amines and heterocycles |
| Nitro Group | Reduction (e.g., with Fe/HCl, H₂/Pd) | Substituted anilines |
| Resulting Amino Group | Acylation, Sulfonylation | Amides, sulfonamides |
| Ester Group | Hydrolysis followed by Amide Coupling | Benzamides |
| Chloro Group | Nucleophilic Aromatic Substitution (SNAr) | Ethers, thioethers, amines (under forcing conditions) |
Emerging Computational Approaches for Predicting Reactivity and Applications
While specific computational studies on this compound are not widely published, emerging computational methods are becoming indispensable for understanding and predicting the behavior of such complex molecules. Density Functional Theory (DFT) and other quantum chemical methods can provide profound insights into the electronic structure and reactivity. nih.gov
These computational tools can be used to:
Predict Reactivity and Regioselectivity: By calculating the electron density distribution and molecular orbital energies (such as HOMO and LUMO), researchers can predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. researchgate.net This can help in planning synthetic routes and predicting the major products of a reaction, potentially reducing the need for extensive empirical optimization. rsc.org
Model Reaction Mechanisms: Computational chemistry allows for the modeling of reaction pathways and the calculation of activation energies for different potential reactions. This can elucidate reaction mechanisms and help in choosing the optimal conditions (catalysts, solvents, temperature) to favor a desired outcome.
Screen for Potential Applications: The properties of virtual derivatives of this compound can be calculated before they are synthesized. This includes predicting electronic properties relevant to materials science (e.g., band gaps for semiconductors) or modeling the binding affinity of potential drug candidates to target proteins through molecular docking simulations. This in-silico screening can significantly accelerate the discovery of new functional molecules.
Potential for Novel Applications in Fine Chemicals and Advanced Materials
The unique substitution pattern of this compound makes it a promising candidate for development in fields beyond its current use as a pharmaceutical intermediate.
Fine Chemicals: As a polysubstituted aromatic, it can serve as a precursor for a range of fine chemicals. Following the reduction of the nitro group and subsequent diazotization, the resulting compound could be a precursor for specialized azo dyes. Its derivatives could also find applications in the agrochemical industry, where halogenated and nitrated aromatic structures are common motifs in herbicides and fungicides. numberanalytics.com
Advanced Materials: Halogenated organic compounds are crucial building blocks for advanced materials. researchgate.net The presence of bromine and chlorine atoms allows the molecule to participate in the formation of materials where halogen bonding can be used to control the solid-state packing and, consequently, the material's properties. acs.org Derivatives of this compound could be explored for applications as:
Organic Semiconductors: Aryl halides are common starting materials for the synthesis of conjugated polymers and organic semiconductors. researchgate.net
Optoelectronic Materials: The electron-deficient nature of the ring could be exploited in the design of materials for organic light-emitting diodes (OLEDs) or other optoelectronic devices.
Flame Retardants: Halogenated aromatic compounds have historically been used as flame retardants, and novel derivatives could be investigated for improved performance and environmental profiles.
Future research into this compound and its derivatives could unlock a wide array of applications, transitioning it from a specialized intermediate to a versatile platform for chemical innovation.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for Methyl 2-bromo-5-chloro-3-nitrobenzoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step halogenation and nitration of methyl benzoate derivatives. Key steps include:
- Nitration : Introduce the nitro group at the meta position using mixed acid (H₂SO₄/HNO₃) under controlled temperatures (-5°C to 0°C) to avoid over-nitration .
- Halogenation : Sequential bromination and chlorination via electrophilic substitution, using catalysts like FeBr₃ or AlCl₃. Reaction efficiency depends on solvent polarity (e.g., dichloromethane vs. acetic acid) and stoichiometric ratios .
- Optimization : Monitor reaction progress via TLC or HPLC. Purification via recrystallization (e.g., petroleum ether/ethyl acetate mixtures) improves yield and purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic proton splitting patterns and coupling constants). For example, nitro and halogen groups deshield adjacent protons .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (294.49 g/mol) and isotopic patterns (Br/Cl) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and resolve byproducts from incomplete halogenation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or purities across studies?
- Methodological Answer : Contradictions often arise from differences in halogenation sequence or purification methods. Systematic approaches include:
- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) to identify critical factors affecting yield .
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., dihalogenated isomers) and optimize stepwise reaction quenching .
- Cross-Validation : Compare results with structurally similar compounds (e.g., Methyl 3-bromo-2-chloro-5-nitrobenzoate) to establish reproducibility trends .
Q. What role does this compound play in studying enzyme inhibition or protein interactions?
- Methodological Answer : The nitro and halogen groups enhance electrophilicity, enabling covalent interactions with enzyme active sites.
- Enzyme Assays : Use kinetic assays (e.g., fluorogenic substrates) to measure inhibition constants (Kᵢ) for oxidoreductases or hydrolases .
- Docking Studies : Molecular modeling (AutoDock, Schrödinger) predicts binding modes, guided by crystallographic data from related benzoate derivatives .
Q. How do the substituents (Br, Cl, NO₂) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The nitro group deactivates the ring, directing coupling (e.g., Suzuki-Miyaura) to the para position relative to Br/Cl.
- Steric Effects : Ortho-substituted Cl hinders palladium catalyst access, reducing coupling efficiency. Mitigate using bulky ligands (e.g., SPhos) .
- Comparative Studies : Contrast with Methyl 5-bromo-2-methyl-3-nitrobenzoate (similarity index 0.92) to isolate substituent-specific reactivity .
Interdisciplinary Applications
Q. What are the environmental degradation pathways of this compound, and how are they studied?
- Methodological Answer :
- Photolysis : Expose to UV light (λ = 300–400 nm) in aqueous solutions; monitor nitro group reduction to amines via GC-MS .
- Microbial Degradation : Use soil microcosms with Pseudomonas spp.; track chloride/bromide release via ion chromatography .
Q. How does this compound compare structurally and functionally to its analogs in material science applications?
- Methodological Answer :
- Comparative Table :
| Compound | Substituents | Melting Point | Reactivity in Polymerization |
|---|---|---|---|
| This compound | Br, Cl, NO₂ | 181°C | High (due to NO₂) |
| Methyl 4-bromo-3-nitrobenzoate | Br, NO₂ | Not reported | Moderate |
- Functional Analysis : Nitro groups enhance thermal stability in polymers, while halogens improve flame retardancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
